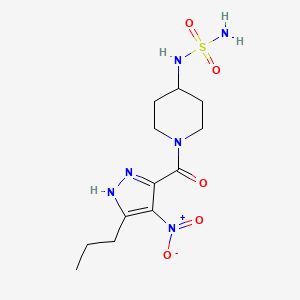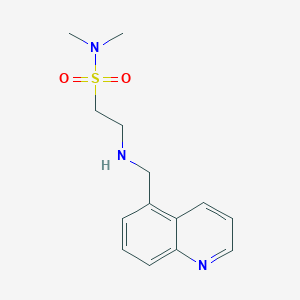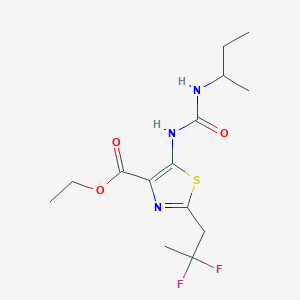
1-(4-nitro-5-propyl-1H-pyrazole-3-carbonyl)-4-(sulfamoylamino)piperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-nitro-5-propyl-1H-pyrazole-3-carbonyl)-4-(sulfamoylamino)piperidine, also known as NPSP-795, is a novel small-molecule inhibitor that has shown promising results in scientific research. This compound has been synthesized using a specific method and has been extensively studied for its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations for lab experiments. In
Mecanismo De Acción
1-(4-nitro-5-propyl-1H-pyrazole-3-carbonyl)-4-(sulfamoylamino)piperidine works by inhibiting the activity of specific enzymes that are involved in various cellular processes. Specifically, this compound targets the enzyme dipeptidyl peptidase IV (DPP-IV), which is involved in the regulation of glucose metabolism and immune function. By inhibiting the activity of DPP-IV, this compound can regulate glucose metabolism and reduce inflammation, making it a potential treatment for diabetes and inflammatory diseases.
Biochemical and Physiological Effects:
Studies have shown that this compound has several biochemical and physiological effects. In addition to its potential use in cancer and diabetes research, this compound has also been studied for its effects on the cardiovascular system. Studies have shown that this compound can reduce inflammation and improve endothelial function, making it a potential treatment for cardiovascular diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 1-(4-nitro-5-propyl-1H-pyrazole-3-carbonyl)-4-(sulfamoylamino)piperidine is its specificity for DPP-IV. This makes it a useful tool for studying the role of DPP-IV in various cellular processes. However, one of the limitations of this compound is its potential off-target effects. Therefore, it is important to use appropriate controls and experimental conditions when studying the effects of this compound.
Direcciones Futuras
There are several potential future directions for the use of 1-(4-nitro-5-propyl-1H-pyrazole-3-carbonyl)-4-(sulfamoylamino)piperidine in scientific research. One potential direction is the development of new cancer treatments that target specific enzymes involved in cancer cell proliferation. Another potential direction is the use of this compound in the treatment of diabetes and inflammatory diseases. Additionally, further studies are needed to fully understand the effects of this compound on the cardiovascular system and its potential use in the treatment of cardiovascular diseases.
Conclusion:
In conclusion, this compound is a novel small-molecule inhibitor that has shown promising results in scientific research. It has been synthesized using a specific method and has been extensively studied for its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations for lab experiments. This compound has several potential future directions, including the development of new cancer treatments and the treatment of diabetes and inflammatory diseases. Further studies are needed to fully understand the potential of this compound in scientific research.
Métodos De Síntesis
1-(4-nitro-5-propyl-1H-pyrazole-3-carbonyl)-4-(sulfamoylamino)piperidine is synthesized using a multistep process that involves the reaction of various chemical compounds. The first step involves the reaction of 1-(4-nitro-5-propyl-1H-pyrazole-3-carbonyl) piperidine with sodium hydride, followed by the reaction with sulfamide to form 1-(4-nitro-5-propyl-1H-pyrazole-3-carbonyl)-4-sulfamoylpiperidine. The final step involves the reaction of the intermediate compound with ammonia to form this compound.
Aplicaciones Científicas De Investigación
1-(4-nitro-5-propyl-1H-pyrazole-3-carbonyl)-4-(sulfamoylamino)piperidine has been extensively studied for its potential use in various scientific research applications. One of the most promising applications of this compound is in the field of cancer research. Studies have shown that this compound inhibits the growth of cancer cells by targeting specific enzymes that are involved in cancer cell proliferation. This makes this compound a potential candidate for the development of new cancer treatments.
Propiedades
IUPAC Name |
1-(4-nitro-5-propyl-1H-pyrazole-3-carbonyl)-4-(sulfamoylamino)piperidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N6O5S/c1-2-3-9-11(18(20)21)10(15-14-9)12(19)17-6-4-8(5-7-17)16-24(13,22)23/h8,16H,2-7H2,1H3,(H,14,15)(H2,13,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJJYZXIWURKPJG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(C(=NN1)C(=O)N2CCC(CC2)NS(=O)(=O)N)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N6O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(N,S-dimethylsulfonimidoyl)-N-[(3-fluoro-5-methoxyphenyl)methyl]aniline](/img/structure/B7358978.png)
![1-[4-[4-(Dimethylamino)-4-ethylpiperidin-1-yl]-2-(trifluoromethyl)phenyl]ethanone](/img/structure/B7358980.png)
![[2-(Difluoromethyl)-2-methylmorpholin-4-yl]-(1,1-dioxo-2,5-dihydrothiophen-3-yl)methanone](/img/structure/B7358988.png)
![(2S,6R)-6-methyl-4-[3-[(4-nitrobenzoyl)amino]propanoyl]morpholine-2-carboxylic acid](/img/structure/B7358997.png)

![1-[5-[2-(1-acetylpyrrolidin-2-yl)-1,3-thiazol-4-yl]-4-ethyl-2-methyl-1H-pyrrol-3-yl]ethanone](/img/structure/B7359016.png)
![[1-(2-Hydroxypropyl)triazol-4-yl]-[4-(trifluoromethyl)phenyl]methanone](/img/structure/B7359028.png)
![3-[[3-(5-Chloro-2-methoxyanilino)-3-oxopropyl]amino]-2-cyclopentyl-3-oxopropanoic acid](/img/structure/B7359039.png)

![2-[3-[2-(2,5-Dioxoimidazolidin-1-yl)ethylamino]-2-hydroxypropoxy]benzonitrile](/img/structure/B7359044.png)
![Methyl 6-[2-(phenylmethoxycarbonylamino)ethylamino]pyridazine-3-carboxylate](/img/structure/B7359069.png)

![tert-butyl (2S,4S)-2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-4-hydroxypyrrolidine-1-carboxylate](/img/structure/B7359071.png)
![Tert-butyl 3-(cyclopropylmethyl)-4-[(1-methylpyrazol-4-yl)methylamino]piperidine-1-carboxylate](/img/structure/B7359072.png)